molecular formula C20H19FN2O4S B3553948 N~2~-(4-fluorobenzyl)-N~1~-(2-furylmethyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(4-fluorobenzyl)-N~1~-(2-furylmethyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B3553948
M. Wt: 402.4 g/mol
InChI Key: KXNITTSIGHPKCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(4-fluorobenzyl)-N~1~-(2-furylmethyl)-N~2~-(phenylsulfonyl)glycinamide, also known as FBMFPG, is a synthetic compound that has been extensively studied due to its potential therapeutic applications. FBMFPG is a glycine transporter 1 (GlyT1) inhibitor, which means that it can increase the concentration of glycine in the brain by blocking its reuptake. Glycine is an important neurotransmitter that plays a critical role in the regulation of various physiological processes, including pain perception, cognition, and motor function.

Mechanism of Action

N~2~-(4-fluorobenzyl)-N~1~-(2-furylmethyl)-N~2~-(phenylsulfonyl)glycinamide works by inhibiting the reuptake of glycine by GlyT1 transporters in the brain. This leads to an increase in the concentration of glycine in the synaptic cleft, which enhances the activity of N-methyl-D-aspartate (NMDA) receptors. NMDA receptors are important for learning and memory, and their dysfunction has been implicated in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to increase the concentration of glycine in the brain, which enhances the activity of NMDA receptors. This leads to an increase in the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

N~2~-(4-fluorobenzyl)-N~1~-(2-furylmethyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments. It is a highly selective inhibitor of GlyT1 transporters, which means that it does not affect the activity of other neurotransmitter transporters. This compound is also highly soluble in water, which makes it easy to administer in animal studies. However, this compound has some limitations as well. It has a relatively short half-life, which means that it needs to be administered frequently in order to maintain its effects. In addition, this compound has poor bioavailability, which means that it may not be effective when administered orally.

Future Directions

There are several future directions for research on N~2~-(4-fluorobenzyl)-N~1~-(2-furylmethyl)-N~2~-(phenylsulfonyl)glycinamide. One potential application is in the treatment of schizophrenia, which is characterized by NMDA receptor dysfunction. This compound has been shown to improve cognitive function in animal models of schizophrenia, and further studies are needed to determine its potential therapeutic benefits in humans. Another potential application is in the treatment of chronic pain, which is often associated with decreased levels of glycine in the spinal cord. This compound has been shown to have analgesic effects in preclinical studies, and further studies are needed to determine its potential clinical applications. Finally, this compound may have potential applications in the treatment of Alzheimer's disease, which is characterized by a decrease in the activity of NMDA receptors. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease, and further studies are needed to determine its potential therapeutic benefits in humans.

Scientific Research Applications

N~2~-(4-fluorobenzyl)-N~1~-(2-furylmethyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have antidepressant, antipsychotic, and analgesic effects in preclinical studies. In addition, this compound has been shown to improve cognitive function in animal models of schizophrenia and Alzheimer's disease.

properties

IUPAC Name

2-[benzenesulfonyl-[(4-fluorophenyl)methyl]amino]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O4S/c21-17-10-8-16(9-11-17)14-23(28(25,26)19-6-2-1-3-7-19)15-20(24)22-13-18-5-4-12-27-18/h1-12H,13-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNITTSIGHPKCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)F)CC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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